molecular formula C16H12ClF3N6OS B2939844 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 577700-13-1

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B2939844
CAS RN: 577700-13-1
M. Wt: 428.82
InChI Key: GFSNFIFJBZQFJO-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains several functional groups, including an amine, a pyridine, a 1,2,4-triazole, a sulfanyl group, and an acetamide .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,4-triazole ring could be synthesized using methods described in the literature . The pyridine ring could be introduced using cross-coupling reactions . The acetamide group could be added in a subsequent step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several heterocyclic rings, including a pyridine and a 1,2,4-triazole, connected by a sulfanyl group. The acetamide group would be attached to the triazole ring .


Chemical Reactions Analysis

The compound could participate in various chemical reactions, depending on the conditions. For example, the amine group could undergo reactions typical for amines, such as acylation or alkylation . The pyridine ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amine, acetamide, and trifluoromethyl groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • This compound, as part of the 1,2,4-triazole ring system, has been studied for its antibacterial and antifungal properties. Research indicates that derivatives of 1,2,4-triazole show significant potential in combating microbial infections (MahyavanshiJyotindra et al., 2011).

Antitumor Activity

  • Derivatives of this compound have been synthesized and evaluated for their antitumor activity. These studies have shown that certain derivatives demonstrate promising results in inhibiting tumor growth (Hu et al., 2008).

Antimicrobial and Surface Activity

  • The compound's derivatives have also been explored for their antimicrobial activity and potential as surface-active agents. This dual functionality indicates a broad range of applications in medical and industrial fields (El-Sayed, 2006).

Synthesis and Structural Analysis

  • Several studies have focused on the synthesis and structural elucidation of this compound's derivatives, highlighting their chemical properties and potential applications in various fields, including pharmaceuticals (Palamarchuk et al., 2019).

Vibrational Spectroscopy and Quantum Computational Approach

  • The compound and its derivatives have been characterized using vibrational spectroscopy and quantum computational approaches. These methods provide deeper insights into the molecular structure and properties, aiding in the development of more effective derivatives (Jenepha Mary et al., 2022).

Future Directions

Future research could focus on further exploring the biological activities of this compound and related compounds. This could involve testing their activity against various biological targets, studying their mechanism of action, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N6OS/c17-11-4-3-10(16(18,19)20)6-12(11)23-13(27)8-28-15-25-24-14(26(15)21)9-2-1-5-22-7-9/h1-7H,8,21H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSNFIFJBZQFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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